BenchChemオンラインストアへようこそ!

Buame

5-HT1A Receptor Serotonin Antagonist GPCR Pharmacology

Buame is a differentiated 17β-aminoestrogen tool compound combining high-affinity 5-HT1A receptor antagonism (Ki = 1.13 nM) with weak estrogen partial agonist activity and unique dose-dependent antiplatelet effects—directly opposite to estradiol's pro-thrombotic profile. Its C17 butylamino modification enables clean interrogation of serotonergic pathways without confounding estrogenic signals, making it essential for SAR panels, coagulation studies, and ERα partial agonism research. Secure this niche pharmacological probe for your next study.

Molecular Formula C22H33NO
Molecular Weight 327.5 g/mol
CAS No. 137539-90-3
Cat. No. B157431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuame
CAS137539-90-3
Synonymsbuame
Molecular FormulaC22H33NO
Molecular Weight327.5 g/mol
Structural Identifiers
SMILESCCCCNC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
InChIInChI=1S/C22H33NO/c1-3-4-13-23-21-10-9-20-19-7-5-15-14-16(24)6-8-17(15)18(19)11-12-22(20,21)2/h6,8,14,18-21,23-24H,3-5,7,9-13H2,1-2H3/t18-,19-,20+,21+,22+/m1/s1
InChIKeyFSASUYCRSCVLGC-AANPDWTMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buame (CAS 137539-90-3): A Steroidal Aminoestrogen with Antithrombotic and 5-HT1A Receptor Ligand Properties


Buame (CAS 137539-90-3), chemically defined as 17β-(butylamino)-1,3,5(10)-estratrien-3-ol or N-(3-hydroxy-1,3,5(10)-estratrien-17β-yl)butylamine [1], is a synthetic steroidal compound structurally derived from 17β-estradiol by the introduction of a butylamino side chain at the C17 position [2]. This modification fundamentally alters its pharmacological profile: while retaining a weak estrogenic partial agonist activity [3], Buame uniquely possesses anticoagulant and antiplatelet aggregation effects that are directly opposite to the pro-coagulant and thrombogenic actions of its parent steroid, estradiol [4]. Furthermore, Buame exhibits high-affinity binding and antagonism at the 5-HT1A serotonin receptor, a property that distinguishes it from both estradiol and other 17β-aminoestrogen congeners [5].

Why Buame (137539-90-3) Cannot Be Replaced by 17β-Estradiol or Other Aminoestrogens


The unique substitution of the C17 hydroxyl group of 17β-estradiol with a butylamino moiety in Buame confers a pharmacodynamic profile that is not shared by its parent steroid or other 17β-aminoestrogen analogs. While estradiol is well-known for its pro-coagulant effects and thrombotic risk [1], Buame exhibits potent, dose-dependent inhibition of platelet aggregation [2]. Moreover, the length and chemical nature of the amino-alcohol side chain at C17 critically influences the compound's affinity for estrogen receptors (ERα/ERβ) and its intrinsic estrogenic activity [3]. Buame's specific butylamino modification results in a weak estrogen partial agonist profile, contrasting with the stronger estrogenic effects of analogs like prolame or butolame [4]. Crucially, Buame also demonstrates high-affinity antagonism at the 5-HT1A receptor (Ki ~1 nM), a target engagement completely absent in estradiol and other related aminoestrogens [5]. These fundamental differences in target selectivity and functional activity mean that Buame cannot be considered interchangeable with any other compound in its structural class for scientific applications.

Quantitative Differentiation of Buame (137539-90-3): Evidence-Based Comparator Analysis


Buame Exhibits High-Affinity 5-HT1A Receptor Antagonism vs. Estradiol and Other Aminoestrogens

Buame is a potent, competitive antagonist at the 5-HT1A serotonin receptor, a property not shared by its parent compound, 17β-estradiol, or other 17β-aminoestrogens like prolame or butolame. In radioligand binding assays using [3H]8-OH-DPAT at recombinant human 5-HT1A receptors, Buame demonstrated a Ki value of 1.13 ± 0.23 nM [1]. Functional antagonism was confirmed in a cAMP accumulation assay, where Buame exhibited a KB value of 1.27 ± 0.30 nM [1]. In a broad selectivity screen (NovaScreen panel) of 61 neurotransmitter receptors, transporters, ion channels, and enzyme sites, Buame was found to be >100-fold selective for the 5-HT1A receptor [1].

5-HT1A Receptor Serotonin Antagonist GPCR Pharmacology

Buame Inhibits Platelet Aggregation; Estradiol and Proacame Do Not

In direct comparative in vitro assays of platelet aggregation, Buame produced a clear, dose-dependent inhibition. In stark contrast, its parent steroid, 17β-estradiol, and the synthetic estrogen proacame showed no anti-aggregating effects whatsoever [1]. This functional reversal of activity—from pro-coagulant to anticoagulant—is a defining and non-interchangeable feature of Buame's pharmacology.

Antiplatelet Thrombosis Aminoestrogen

Buame is a Weak Estrogen Partial Agonist with Significantly Lower Uterotrophic Potency than Estradiol

In vivo assessment of estrogenic activity in immature female rats demonstrates that Buame acts as a weak partial agonist at estrogen receptors. Following a 3-day subcutaneous administration regimen, Buame produced a relative uterotrophic effect of 78 compared to 17β-estradiol (E2 = 100) and a relative uterotrophic potency of only 1.48 (E2 = 100) [1]. Furthermore, the proliferative effect of Buame on estrogen-sensitive MCF-7 breast cancer cells was quantified at only 18-38% relative to the 100% effect of E2, with a relative proliferative potency of 4.5-8.9 [2].

Estrogen Receptor Partial Agonist Uterotrophic Assay

Buame's Anticoagulant Potency is Distinct from Prolame and Butolame in Vivo

The anticoagulant efficacy of 17β-aminoestrogens is highly sensitive to the structure of the C17 side chain. In a comparative in vivo study, prolame and butolame both increased blood clotting times in ovariectomized rats, but with vastly different potencies. Butolame was a significantly more potent anticoagulant than prolame (IC50 = 5.4 ± 0.65 vs. 66.6 ± 2.57 µg/animal, respectively; P < 0.01) [1]. While Buame was not part of this specific IC50 determination, its antiplatelet and anticoagulant activities are well-established [2], and this study highlights the class-level principle that small structural changes (e.g., the presence of a terminal hydroxyl group in butolame vs. a simple alkyl chain in Buame) profoundly impact potency and selectivity.

Anticoagulant Aminoestrogen Thrombosis

Buame Exhibits Lower Proliferative Drive in MCF-7 Cells Compared to Estradiol and Butolame

In MCF-7 human breast cancer cells, a standard model for estrogen-dependent proliferation, Buame demonstrated a significantly reduced ability to stimulate cell division. Its relative proliferative effect was quantified at 18-38% of the maximum response induced by 17β-estradiol (E2 = 100%), and its relative proliferative potency was just 4.5-8.9 [1]. This places Buame's proliferative effect well below that of E2 (relative effect 3.6x over control) and even below some of its aminoestrogen congeners. Flow cytometric analysis confirmed that the S-phase induction by Buame was lower than that of butolame, with the proliferative order being E2 > butolame > prolame > pentolame [1].

Breast Cancer Cell Proliferation Estrogen Receptor

Buame's Differential Activation of ERα vs. ERβ in Transcription Assays

The transcriptional activity of 17β-aminoestrogens at estrogen receptor subtypes (ERα and ERβ) is side-chain dependent. In transient transfection assays, all three aminoestrogens tested (prolame, butolame, pentolame) activated ER-dependent reporter gene expression, but only at high concentrations, and with a clear rank order of efficacy: prolame > butolame > pentolame [1]. Importantly, this activation was preferentially mediated through ERα, especially for pentolame which showed little to no activation through ERβ [1]. As a class-level inference, Buame is expected to follow a similar pattern of weak, ERα-preferential transcriptional activation, which contrasts with the balanced ERα/ERβ agonism of estradiol.

Estrogen Receptor Transcriptional Activity ERα/ERβ

Optimal Scientific and Preclinical Use Cases for Buame (137539-90-3)


Investigating Serotonergic Signaling in the Absence of Strong Estrogenic Activity

Buame's high-affinity, selective antagonism at the 5-HT1A receptor (Ki = 1.13 nM) [1], coupled with its weak estrogen partial agonist profile (relative uterotrophic potency = 1.48 vs. E2) [2], makes it an ideal pharmacological tool for dissecting the role of 5-HT1A receptors in physiological and behavioral studies. Unlike estradiol, which can confound results through its potent estrogen receptor-mediated effects, Buame allows for a cleaner interrogation of serotonergic pathways.

Antithrombotic Research Requiring a Steroidal Scaffold Without Pro-Coagulant Effects

For studies investigating the role of steroid-like structures in coagulation and platelet function, Buame provides a crucial advantage. It retains the steroidal backbone of estradiol but exhibits dose-dependent antiplatelet activity, whereas estradiol and proacame show none [3]. This allows researchers to decouple the steroidal structure from the pro-thrombotic effects typically associated with estrogens, providing a unique chemical probe for antithrombotic mechanism studies.

Comparative Studies of Aminoestrogen Structure-Activity Relationships (SAR)

Buame serves as a key reference compound in the SAR analysis of 17β-aminoestrogens. Its C17 butylamino side chain results in a distinct profile—high 5-HT1A affinity, weak estrogenicity, and antiplatelet activity—that differs significantly from analogs like prolame (hydroxypropylamino side chain) or butolame (hydroxybutylamino side chain) [4][5]. Including Buame in a panel of analogs is essential for elucidating how side-chain modifications impact receptor binding, functional activity, and in vivo efficacy.

Cancer Biology Studies Focused on ERα-Mediated Proliferation with Reduced Confounding Effects

In MCF-7 breast cancer cell models, Buame induces a proliferative response that is only 18-38% of that caused by 17β-estradiol [6]. This weaker mitogenic signal, which is primarily mediated through ERα [6], makes Buame a valuable tool for investigating ERα-driven pathways without the overwhelming, full-agonist response of E2. It can help uncover subtle regulatory mechanisms or be used in co-treatment studies where a partial agonist is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Buame

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.